N-(4-methoxyphenyl)-2,4,6-trinitroaniline N-(4-methoxyphenyl)-2,4,6-trinitroaniline
Brand Name: Vulcanchem
CAS No.: 16552-39-9
VCID: VC21049192
InChI: InChI=1S/C13H10N4O7/c1-24-10-4-2-8(3-5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3
SMILES: COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H10N4O7
Molecular Weight: 334.24 g/mol

N-(4-methoxyphenyl)-2,4,6-trinitroaniline

CAS No.: 16552-39-9

Cat. No.: VC21049192

Molecular Formula: C13H10N4O7

Molecular Weight: 334.24 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2,4,6-trinitroaniline - 16552-39-9

Specification

CAS No. 16552-39-9
Molecular Formula C13H10N4O7
Molecular Weight 334.24 g/mol
IUPAC Name N-(4-methoxyphenyl)-2,4,6-trinitroaniline
Standard InChI InChI=1S/C13H10N4O7/c1-24-10-4-2-8(3-5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3
Standard InChI Key AUASAZDUSWQUKB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator